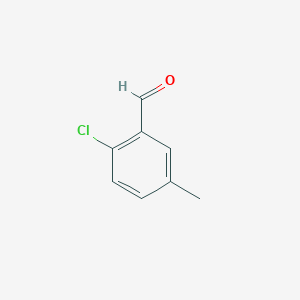

2-Chloro-5-methylbenzaldehyde

Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry Research

The strategic placement of the chloro and methyl groups on the aromatic ring influences the electronic and steric properties of 2-Chloro-5-methylbenzaldehyde, making it a key intermediate in the synthesis of more complex molecules.

This compound is a crucial starting material for the synthesis of a variety of substituted benzamides. These benzamide (B126) derivatives are of significant interest in medicinal chemistry due to their potential biological activities. For instance, novel benzamides with potential therapeutic applications have been synthesized through reactions involving substituted benzaldehydes. tsijournals.com The aldehyde functional group can readily undergo condensation reactions with amines to form imines, which can be further transformed into benzamides. researchgate.net

Furthermore, this compound is instrumental in the construction of heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals and agrochemicals. The reactivity of the aldehyde and the directing effects of the chloro and methyl substituents allow for the formation of various ring systems. For example, it can be a precursor for the synthesis of isoquinoline (B145761) derivatives and other complex heterocyclic scaffolds. google.comuobaghdad.edu.iq

The derivatives of this compound have shown promise in both the pharmaceutical and agrochemical sectors. In medicinal chemistry, substituted benzaldehydes are used to create compounds with potential therapeutic properties. For example, certain benzamide derivatives have been investigated for their biological activity. nih.govresearchgate.net The structural motif of this compound can be found within more complex molecules designed to interact with biological targets.

In the field of agrochemicals, halogenated benzaldehyde (B42025) derivatives are important intermediates. The presence of a chlorine atom can enhance the biological efficacy and stability of the final products, which include pesticides and herbicides. smolecule.com

Related Benzene (B151609) Derivatives and Analogues for Comparative Research

To better understand the chemical behavior of this compound, it is useful to compare it with structurally similar molecules.

The position and nature of the halogen and methyl substituents on the benzaldehyde ring significantly impact the compound's reactivity. For instance, comparing this compound with its isomers, such as 4-Chloro-2-methylbenzaldehyde or 5-Chloro-2-methylbenzaldehyde, reveals differences in steric hindrance and electronic effects, which in turn affect their reaction profiles. smolecule.comchemscene.com The presence of different halogens, as in 2-Bromo-5-chloro-4-methylbenzaldehyde, further modifies the reactivity, particularly in reactions like nucleophilic aromatic substitution and cross-coupling reactions.

| Compound Name | CAS Number | Molecular Formula | Key Differences in Structure |

| This compound | 14966-09-7 | C₈H₇ClO | Chlorine at position 2, Methyl at position 5 |

| 4-Chloro-2-methylbenzaldehyde | 50817-80-6 | C₈H₇ClO | Chlorine at position 4, Methyl at position 2 |

| 5-Chloro-2-methylbenzaldehyde | 58966-34-0 | C₈H₇ClO | Chlorine at position 5, Methyl at position 2 |

| 2-Bromo-5-chloro-4-methylbenzaldehyde | 1383855-38-6 | C₈H₆BrClO | Contains Bromine at position 2 in addition to Chlorine at 5 and Methyl at 4 |

| 4-Chloro-5-fluoro-2-methylbenzaldehyde | C₈H₆ClFO | Contains Fluorine at position 5 in addition to Chlorine at 4 and Methyl at 2 |

This table is generated based on data from various sources. smolecule.comsmolecule.comchemscene.combldpharm.com

The oxidation of the aldehyde group in this compound leads to the corresponding 2-chloro-5-methylbenzoic acid. This carboxylic acid is also a valuable intermediate, for example, in the synthesis of more complex molecules through esterification or amidation reactions. researchgate.net The resulting esters and benzamides offer different physical and chemical properties, such as solubility and reactivity, which can be advantageous in various synthetic applications. For example, methyl 2-chloro-6-methylbenzoate is a key intermediate that can be hydrolyzed to the corresponding benzoic acid. researchgate.net The study of these related compounds provides a broader understanding of the chemical space accessible from this compound. tsijournals.com

| Compound Type | General Structure | Key Reaction from this compound |

| Benzoic Acid | C₇H₅ClO₂ (for the core) | Oxidation |

| Benzamide | C₈H₈ClNO (for a simple amide) | Condensation with an amine followed by oxidation or direct amidation of the corresponding acid |

| Ester | C₉H₉ClO₂ (for a methyl ester) | Oxidation to the acid followed by esterification |

This table illustrates the relationship between this compound and its derivatives.

Structure

2D Structure

Propriétés

IUPAC Name |

2-chloro-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJCLRALWLMDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14966-09-7 | |

| Record name | 2-chloro-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Mechanistic Studies

Established Synthetic Pathways and Precursors

The construction of the 2-chloro-5-methylbenzaldehyde molecule is strategically dependent on the starting materials and the sequence of chemical transformations. Key methods involve introducing the chloro and formyl groups onto a methylbenzene (toluene) framework through various established reactions.

Chlorination of Substituted Tolualdehydes

The direct chlorination of a substituted tolualdehyde, such as 5-methylbenzaldehyde (p-tolualdehyde), to yield this compound is a conceptually straightforward approach. However, this method presents significant challenges in practice. The aldehyde group is sensitive to oxidizing conditions that can accompany chlorination reactions, potentially leading to the formation of the corresponding carboxylic acid. Furthermore, the formyl group is a deactivating, meta-directing substituent, while the methyl group is an activating, ortho-, para-directing substituent. This conflicting directing effect can lead to a mixture of regioisomers and poor selectivity for the desired 2-chloro product.

Research into the direct, enantioselective α-chlorination of aldehydes using organocatalysis has been explored, but this involves halogenation at the carbon adjacent to the formyl group rather than on the aromatic ring princeton.edu. The side-chain chlorination of toluene (B28343) derivatives, followed by hydrolysis to form a benzaldehyde (B42025), is a common industrial method for benzaldehyde synthesis, but this does not achieve the required ring substitution pattern ncert.nic.in. Therefore, direct ring chlorination of a pre-existing tolualdehyde is not typically a preferred synthetic route due to issues with selectivity and potential side reactions. A more viable, though indirect, strategy involves the chlorination of a suitable toluene derivative first, followed by the introduction of the aldehyde function.

Formylation of Substituted Phenols

A highly effective and regioselective method for synthesizing substituted benzaldehydes is the ortho-formylation of phenols. In this pathway, the hydroxyl group directs the introduction of the formyl group (CHO) specifically to the position adjacent (ortho) to it. For the synthesis of this compound, the logical precursor is 4-chloro-3-methylphenol.

This transformation is efficiently carried out using a combination of reagents, notably magnesium chloride (MgCl2), a tertiary amine base like triethylamine (B128534) (Et3N), and a formaldehyde (B43269) source such as paraformaldehyde ((CH2O)n) google.com. The reaction proceeds by forming a magnesium-phenoxide complex, which then coordinates with formaldehyde, facilitating the regioselective electrophilic substitution onto the aromatic ring exclusively at the ortho position relative to the hydroxyl group google.comnih.gov. This method is noted for its high yields and excellent control over the position of the incoming formyl group, avoiding the formation of other isomers google.com.

The general applicability of this ortho-formylation has been demonstrated for a wide range of substituted phenols, including those with halogen substituents google.com. The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) under reflux conditions .

Table 1: Representative Conditions for Ortho-Formylation of Phenols This table is based on general findings for the ortho-formylation of various substituted phenols.

| Precursor Example | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromophenol | MgCl2, Et3N, Paraformaldehyde | THF | 75°C (Reflux) | 80-81% | |

| Substituted Phenols | MgCl2, Et3N, Paraformaldehyde | Acetonitrile | Reflux | 60-95% | google.com |

Bromination Followed by Formylation Strategies

An alternative synthetic strategy involves the initial synthesis of a halogenated precursor, which is subsequently formylated. A plausible route to this compound begins with the bromination of 4-chlorotoluene (B122035) to produce 1-bromo-4-chloro-2-methylbenzene (also known as 2-bromo-5-chlorotoluene) nih.gov.

Once this di-halogenated precursor is obtained, the formyl group can be introduced. One of the most effective methods for this step is through the formation of an organometallic intermediate. For instance, the bromo-substituted carbon can be selectively converted into a Grignard reagent, which is then reacted with a formylating agent like N,N-dimethylformamide (DMF). This approach is detailed further in the following section. Other formylation techniques, such as the Vilsmeier-Haack reaction, could also be employed, although the reactivity would need to be optimized for this specific substrate. This multi-step process allows for precise control over the substitution pattern of the final product.

Grignard Reaction Approaches for Halomethylbenzaldehydes

The Grignard reaction provides a powerful and versatile method for forming carbon-carbon bonds and is well-suited for the synthesis of aldehydes from halogenated aromatic precursors.

This methodology involves the preparation of a Grignard reagent from a di-halogenated toluene derivative. For the synthesis of this compound, a suitable starting material would be a compound such as 2-bromo-5-chlorotoluene (B148796) or 3-bromo-5-chlorotoluene. The bromine atom is generally more reactive than the chlorine atom in forming the Grignard reagent.

The synthesis begins by reacting the bromo-chlorotoluene derivative with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding organomagnesium halide (Grignard reagent). This reagent is then cooled and reacted with an electrophilic formylating agent, N,N-dimethylformamide (DMF). The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of DMF. The resulting intermediate is then hydrolyzed in an acidic workup to yield the final aldehyde product, this compound.

Table 2: Typical Parameters for Grignard-based Aldehyde Synthesis Based on a patented method for preparing halomethylbenzaldehydes.

| Parameter | Condition |

|---|---|

| Halogenated Benzene (B151609) Precursor | e.g., 2-bromo-5-chlorotoluene |

| Grignard Formation Temperature | 10–80°C |

| Reaction with DMF Temperature | Cooled to -40–10°C, then warmed to 10–45°C |

| Molar Ratio (Halobenzene:DMF) | 1 : 1 to 1 : 1.6 |

| Solvent | Tetrahydrofuran (THF) |

The final step in a Grignard-based formylation is the hydrolysis of the intermediate formed after the addition of the Grignard reagent to DMF. This step is critical for liberating the aldehyde and must be performed under controlled pH conditions.

After the reaction with DMF is complete, the mixture is typically cooled to below 20°C and treated with an acidic aqueous solution. The pH of the mixture is adjusted to be acidic, specifically less than or equal to 2. This acidic environment ensures the complete hydrolysis of the magnesium alkoxide intermediate to the aldehyde and converts magnesium salts into water-soluble forms, which facilitates the extraction and purification of the final product. Acids commonly used for this pH adjustment include ammonium (B1175870) chloride, hydrochloric acid, sulfuric acid, or phosphoric acid.

Preparation from Aromatic Amines via Diazonium Salts and Formaldoxime (B1209246)

The transformation of aromatic amines into aldehydes via diazonium salt intermediates presents a valuable synthetic route. This method, adaptable for the synthesis of this compound from 2-chloro-5-methylaniline (B1583412), involves a multi-step process.

The synthesis begins with the diazotization of the primary aromatic amine. 2-chloro-5-methylaniline is treated with a solution of sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (typically -5°C to 5°C) to form the corresponding 2-chloro-5-methylbenzenediazonium chloride. It is crucial to maintain the low temperature to prevent the unstable diazonium salt from decomposing.

Concurrently, a solution of formaldoxime is prepared, usually by heating paraformaldehyde with hydroxylamine (B1172632) hydrochloride in water. The subsequent key step is the reaction of the neutralized diazonium salt solution with the formaldoxime solution. This reaction is typically catalyzed by a copper(II) sulfate (B86663) salt. The diazonium salt is added slowly to the formaldoxime solution, which is maintained at a temperature of 10–15°C. orgsyn.org

The intermediate product formed from this reaction is then hydrolyzed, usually by heating with concentrated hydrochloric acid. The final aldehyde product, this compound, is subsequently isolated from the reaction mixture, often through steam distillation. orgsyn.org

| Step | Starting Material | Key Reagents | Typical Conditions |

|---|---|---|---|

| Diazotization | 2-chloro-5-methylaniline | NaNO₂, conc. HCl | -5°C to 5°C |

| Formaldoxime Preparation | Paraformaldehyde, Hydroxylamine hydrochloride | Water, Heat | Boiling under reflux |

| Coupling Reaction | Diazonium salt, Formaldoxime | CuSO₄ (catalyst), Sodium acetate | 10–15°C |

| Hydrolysis | Reaction Intermediate | conc. HCl, Heat | Reflux for ~2 hours |

| Isolation | Crude Product Mixture | Steam distillation | N/A |

Oxidation of Substituted Benzoic Acids

The direct oxidation of a substituted benzoic acid, such as 2-chloro-5-methylbenzoic acid, to its corresponding aldehyde is a synthetically challenging and uncommon transformation. The primary difficulty lies in the fact that aldehydes are significantly more susceptible to oxidation than carboxylic acids. Consequently, any aldehyde formed would be readily oxidized further under the reaction conditions required to activate the carboxylic acid, leading back to the starting material or other byproducts. Strong oxidizing agents, which are typically used to convert toluene derivatives into benzoic acids, would not be suitable for this reverse step. ncert.nic.in Therefore, this route is generally not considered a viable method for preparing this compound. Instead, derivatives of the carboxylic acid are synthesized and then subjected to reduction.

Reductive Approaches for Aldehyde Synthesis

Reductive methods starting from derivatives of 2-chloro-5-methylbenzoic acid are among the most common and effective strategies for synthesizing this compound. These approaches involve the partial reduction of a carboxylic acid derivative that is more reactive than the resulting aldehyde, allowing the reaction to be stopped at the desired stage. idc-online.com

Reduction of Acyl Chlorides: The Rosenmund reduction is a well-established method for converting acyl chlorides to aldehydes. ncert.nic.in In this process, 2-chloro-5-methylbenzoyl chloride would be hydrogenated over a poisoned palladium catalyst, typically palladium on barium sulfate. ncert.nic.inidc-online.com The "poison," such as a sulfur compound, deactivates the catalyst just enough to prevent the over-reduction of the aldehyde to an alcohol. idc-online.com

Reduction of Esters and Nitriles: Esters derived from 2-chloro-5-methylbenzoic acid can be selectively reduced to the aldehyde using sterically hindered hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. ncert.nic.inyoutube.comchemistrysteps.com The reaction is typically carried out at -78°C to prevent over-reduction to the primary alcohol. youtube.comchemistrysteps.com The mechanism involves the formation of a stable tetrahedral intermediate that collapses to the aldehyde only upon aqueous workup. chemistrysteps.com Similarly, nitriles can be reduced by DIBAL-H to an imine intermediate, which is then hydrolyzed to the aldehyde. ncert.nic.inchemistrysteps.com

Another effective approach involves the use of Weinreb amides (N-methoxy-N-methylamides). Reduction of the Weinreb amide of 2-chloro-5-methylbenzoic acid with a hydride source like DIBAL-H or lithium aluminum hydride yields a stable chelated intermediate, which upon workup gives the aldehyde in high yield. acs.org

| Starting Material | Method Name | Key Reagents | Advantages |

|---|---|---|---|

| Acyl Chloride | Rosenmund Reduction | H₂, Pd/BaSO₄, Catalyst poison | Good selectivity for aldehydes. |

| Ester | DIBAL-H Reduction | DIBAL-H, Low temperature (-78°C) | High yield, applicable to various esters. youtube.com |

| Weinreb Amide | Weinreb Ketone Synthesis (Aldehyde variant) | DIBAL-H or LiAlH₄ | High yields, avoids over-reduction. acs.org |

| Nitrile | Stephen Reaction / DIBAL-H Reduction | 1. SnCl₂, HCl; 2. H₂O or DIBAL-H | Utilizes readily available nitriles. ncert.nic.in |

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the synthesis of this compound, often providing more efficient, selective, and sustainable routes compared to stoichiometric methods.

Metal-Catalyzed Transformations

Several metal-catalyzed reactions can be employed to synthesize substituted benzaldehydes.

Catalytic Oxidation of Toluene Derivatives: A primary industrial approach involves the direct, selective oxidation of the methyl group of a substituted toluene. For the synthesis of this compound, this would involve the oxidation of 2-chloro-5-methyltoluene. Vanadium-based catalysts, in conjunction with an oxidant like hydrogen peroxide, have been used for the sustainable oxidation of toluene to benzaldehyde. mdpi.com Classic, though less green, methods include the Étard reaction, which uses stoichiometric chromyl chloride (CrO₂Cl₂) to form a chromium complex that hydrolyzes to the aldehyde. ncert.nic.in

Palladium-Catalyzed Reactions: Palladium catalysts are central to several synthetic strategies. The Rosenmund reduction of an acyl chloride is a classic example of a palladium-catalyzed hydrogenation. ncert.nic.in More advanced methods include the palladium-catalyzed formylation of aryl halides. organic-chemistry.org This would involve reacting a 2-chloro-5-methyl-substituted aryl halide (e.g., iodide or bromide) with a formylating agent. Additionally, one-pot reduction/cross-coupling procedures using palladium catalysts have been developed, which can provide access to highly functionalized benzaldehydes. acs.orgrug.nl

Organocatalysis in Aldehyde Synthesis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, often providing high levels of stereoselectivity and aligning with green chemistry principles. beilstein-journals.org While many organocatalytic methods focus on reactions of aldehydes, several strategies exist for their synthesis.

The most direct organocatalytic route to this compound would be the oxidation of the corresponding alcohol, (2-chloro-5-methylphenyl)methanol. Stable aminoxyl radicals, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are highly efficient catalysts for the selective oxidation of primary alcohols to aldehydes. organic-chemistry.org These reactions use a stoichiometric co-oxidant, such as trichloroisocyanuric acid, to regenerate the active oxoammonium ion catalyst. organic-chemistry.org Another approach is the use of N-Hydroxyphthalimide (NHPI) as a catalyst in the electro-oxidation of alcohols, which offers a sustainable method with recyclable components. organic-chemistry.org

| Catalyst Type | Catalyst Example | Starting Material | Reaction Type |

|---|---|---|---|

| Metal | Palladium on Barium Sulfate | Acyl Chloride | Rosenmund Reduction |

| Metal | Vanadium Salt (e.g., NH₄VO₃) | Substituted Toluene | Selective Oxidation mdpi.com |

| Organocatalyst | TEMPO | Primary Alcohol | Alcohol Oxidation organic-chemistry.org |

| Organocatalyst | N-Hydroxyphthalimide (NHPI) | Primary Alcohol | Electro-oxidation organic-chemistry.org |

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. rjpn.orgmdpi.com The synthesis of this compound can be made more sustainable by incorporating these principles.

Catalysis over Stoichiometry: Employing catalytic methods, such as the metal-catalyzed oxidation of 2-chloro-5-methyltoluene or the organocatalytic oxidation of the corresponding alcohol, is inherently greener than using stoichiometric reagents like chromyl chloride. Catalytic processes reduce waste and often operate under milder conditions. acs.orgrug.nl

Safer Solvents and Reagents: A key goal is to replace hazardous reagents and solvents. For instance, developing oxidation systems that use benign oxidants like hydrogen peroxide in water, instead of toxic heavy metals in chlorinated solvents, represents a significant green advancement. mdpi.com

Atom Economy and Process Efficiency: One-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, improve efficiency and reduce waste from intermediate purification steps. nih.gov The synthesis of substituted benzaldehydes via a one-pot reduction/cross-coupling procedure is an example of this principle in action. acs.orgrug.nl

| Green Chemistry Principle | Application in Synthesis | Advantage |

|---|---|---|

| Use of Catalysis | Employing organocatalysts or transition metals instead of stoichiometric reagents. | Reduced waste, higher efficiency, milder conditions. mdpi.com |

| Safer Solvents/Reagents | Using water as a solvent and H₂O₂ as an oxidant. mdpi.com | Reduced toxicity and environmental impact. |

| Atom Economy | Designing one-pot, multi-component reactions. nih.gov | Minimizes byproducts and purification steps. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or solvent-free ball milling. rjpn.orgmdpi.com | Faster reactions, lower energy consumption. |

Investigation of Catalyst Recyclability and Efficiency

The sustainable synthesis and transformation of aromatic aldehydes are critically dependent on the development of efficient and recyclable catalysts. While specific studies focusing exclusively on this compound are limited, research on related transformations provides significant insights into catalyst performance. Heterogeneous catalysts, in particular, offer practical advantages for large-scale reactions due to their ease of separation and potential for reuse.

In processes analogous to the synthesis of chlorinated and alkylated benzaldehydes, such as the chlorination of toluene, ionic liquid catalysts have demonstrated good recyclability. For example, a [BMIM]Cl-2ZnCl₂ ionic liquid catalyst used for toluene chlorination was recycled five times, showing only a minor decrease in activity and selectivity. mdpi.com Similarly, in the oxidation of substituted benzyl (B1604629) alcohols to benzaldehydes, heterogeneous bimetallic catalysts like CuNi nanoparticles supported on MIL-101 (a type of metal-organic framework) have shown high stability. mdpi.com The porous structure of the MIL-101 support helps to trap the bimetallic nanoparticles, preventing leaching and allowing for effective reuse. mdpi.com

The efficiency of these catalysts is often evaluated over several reaction cycles, with key metrics being conversion rate and selectivity towards the desired product.

| Recycle Run | Toluene Conversion (%) | o-Chlorotoluene Selectivity (%) |

|---|---|---|

| 1 | 99.7 | 65.4 |

| 2 | 98.5 | 64.9 |

| 3 | 96.2 | 64.1 |

| 4 | 94.3 | 63.5 |

| 5 | 92.5 | 62.6 |

Mechanistic Investigations of Reaction Pathways

The reactivity of this compound is dictated by the electronic and steric interplay of its three functional groups: the aldehyde, the chlorine atom, and the methyl group, all attached to an aromatic ring.

Electrophilic aromatic substitution (EAS) on the this compound ring is complex due to the competing directing effects of the substituents. The available positions for substitution are C3, C4, and C6.

Aldehyde Group (-CHO): This is a moderately deactivating group due to its electron-withdrawing nature (both by induction and resonance) and acts as a meta-director.

Chlorine Atom (-Cl): This is a weakly deactivating group that withdraws electron density by induction but can donate electron density through resonance. It is an ortho, para-director.

Methyl Group (-CH₃): This is a weakly activating group due to hyperconjugation and induction, acting as an ortho, para-director.

Considering the positions relative to each substituent:

Position C3: Ortho to the -CHO group (unfavorable), meta to the -CH₃ group, and meta to the -Cl group.

Position C4: Meta to the -CHO group (favorable), para to the -Cl group (favorable), and ortho to the -CH₃ group (favorable).

Position C6: Ortho to the -CHO group (unfavorable), ortho to the -Cl group (favorable), and para to the -CH₃ group (favorable).

Nucleophilic substitution of a halogen atom directly attached to an aromatic ring (Nucleophilic Aromatic Substitution, or NAS) is typically difficult. youtube.com This is because the lone pairs of the halogen participate in resonance with the ring, imparting a partial double-bond character to the carbon-chlorine bond, making it stronger and harder to break.

However, the reaction is facilitated by the presence of strong electron-withdrawing groups at the ortho and para positions relative to the halogen. youtube.com In this compound, the aldehyde group is a strong electron-withdrawing group and is positioned ortho to the chlorine atom. This placement significantly activates the C-Cl bond towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized across the aromatic ring and, importantly, onto the oxygen atom of the aldehyde group, which provides substantial stabilization. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the ring is restored.

The aldehyde group is the primary site for oxidation and reduction reactions in this compound.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. The oxidation of substituted benzaldehydes with various oxidizing agents leads to the formation of the corresponding benzoic acids. nih.gov Thus, this compound can be converted to 2-Chloro-5-methylbenzoic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: The aldehyde group can be reduced to a primary alcohol. This is a common transformation achieved with reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of this compound yields (2-Chloro-5-methylphenyl)methanol. The chloro and methyl groups on the aromatic ring are generally stable under these conditions.

The stability of this compound is influenced by pH and temperature. Aldehydes, in general, can be susceptible to degradation. For instance, benzaldehyde can degrade to form benzene, a process that can be accelerated by light. researchgate.net

Studies on related chlorinated aromatic compounds and benzaldehyde derivatives provide insights into its likely behavior:

pH Stability: Research on other chlorinated molecules has shown that they can be stable at neutral and basic pH but undergo significant decomposition under acidic conditions. nih.gov Copolymers made from benzaldehydes are also known to be stable around neutral pH but are susceptible to degradation under even mild acidic conditions. acs.org This suggests that this compound is likely most stable in neutral to mildly alkaline environments and may degrade under strong acidic conditions.

Temperature Stability: Patent literature describing the purification of a similar compound, 2-chloro-5-nitrobenzaldehyde, details procedures carried out at temperatures ranging from -10°C to +140°C, indicating a reasonable degree of thermal stability for the core structure within this range for processing purposes. google.com

Iii. Advanced Spectroscopic and Computational Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for confirming the identity and purity of 2-Chloro-5-methylbenzaldehyde. Each technique offers unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons. While specific, verified experimental data for this exact compound is sparse in publicly available literature, data from a derivative, 2-(2-chloro-5-methylbenzylidene)hydrazinecarboximide acetate, shows a characteristic singlet for the methyl protons (CH₃) at approximately 2.30 ppm. google.com The aromatic protons would appear further downfield, and the aldehydic proton (CHO) would be the most downfield, typically in the 9-10 ppm region, due to the deshielding effect of the carbonyl group.

¹³C NMR (Carbon-13 NMR) maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect eight distinct signals corresponding to the eight carbon atoms: the carbonyl carbon, the six aromatic carbons, and the methyl carbon. The carbonyl carbon is typically the most downfield signal (around 190 ppm). The aromatic carbons would appear in the 120-140 ppm range, and the methyl carbon would be the most upfield signal (around 20 ppm).

| Technique | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplets | |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet | |

| ¹³C NMR | Carbonyl (-CHO) | 185 - 195 | - |

| Aromatic (Ar-C) | 120 - 145 | - | |

| Methyl (-CH₃) | 18 - 25 | - |

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy is particularly effective at identifying the characteristic stretching and bending vibrations of bonds. In the FTIR spectrum of this compound, key absorption bands would confirm the presence of the aldehyde and the substituted benzene (B151609) ring. A strong, sharp peak is expected in the region of 1690-1715 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the aldehyde. The C-H stretching vibration of the aldehyde group typically appears as a pair of medium peaks between 2700 and 2900 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-Cl stretch would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would also detect the carbonyl group and the vibrations of the aromatic ring, aiding in a complete vibrational analysis. For the related compound 3-Chloro-4-methylbenzaldehyde, FT-Raman spectroscopy has been utilized to analyze its vibrational spectrum.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aldehyde C-H | Stretching | 2700 - 2900 | Medium |

| Aldehyde C=O | Stretching | 1690 - 1715 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Variable |

| C-Cl | Stretching | 600 - 800 | Medium-Strong |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.

For this compound (C₈H₇ClO), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show a characteristic M+2 peak that is about one-third the intensity of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (-1 amu) to form a stable benzoyl cation, or the loss of the entire aldehyde group (-29 amu for CHO). For a derivative of this compound, a mass peak at m/z = 210.9 [M+H]⁺ was observed, confirming the mass of the synthesized structure. google.com

While a crystal structure for this compound itself is not described in the searched literature, XRD studies have been performed on numerous derivatives. For example, the crystal structures of Schiff bases formed from the condensation of aldehydes with amines have been extensively analyzed. These studies provide invaluable information on intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. Obtaining a single crystal of this compound would allow for the unambiguous determination of its solid-state conformation and intermolecular arrangement.

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies, particularly those using quantum chemical calculations, are used to complement experimental data. They can predict molecular geometries, spectroscopic properties, and electronic characteristics, providing deeper insight into the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is widely used to predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

DFT calculations can be used to model the structure of this compound, predicting bond lengths and angles that can be compared with experimental data if available. The calculations also provide insight into the molecule's electronic landscape. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's reactivity and electronic transition properties. For various substituted benzaldehydes, DFT studies at levels like B3LYP have been successfully used to analyze their structural and electronic properties, showing good agreement with experimental findings. These theoretical models help in understanding how the chloro and methyl substituents influence the electron distribution and reactivity of the benzaldehyde (B42025) ring and the carbonyl group.

HOMO-LUMO Analysis for Electronic Transitions and Reactivity

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. iucr.orgnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), provides insights into the chemical reactivity and kinetic stability of the compound. nih.gov

A small HOMO-LUMO gap suggests that a molecule is highly polarizable, has high chemical reactivity, and is considered a soft molecule. iucr.orgiucr.org Conversely, a large energy gap indicates a "hard molecule" with lower reactivity. iucr.orgnih.gov For molecules with conjugated π systems, the HOMO-LUMO energy gap is narrower, and the absorption of light can lead to a π - π* transition, where an electron is excited from the HOMO to the LUMO. libretexts.org

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies of the HOMO and LUMO. iucr.orgnih.gov For instance, in a related Schiff base compound derived from 2-hydroxy-5-methylbenzaldehyde, the HOMO and LUMO were found to be delocalized over the π systems of the aromatic rings. nih.gov The HOMO-to-LUMO excitation in such systems is characterized as a π–π* transition. nih.govresearchgate.net

The HOMO-LUMO gap is a key parameter in understanding electronic transitions. nih.gov For example, the calculated bandgap for a Schiff base material, (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, was found to be 4.069 eV. nih.gov Analysis of frontier molecular orbitals can help identify electrophilic sites within the molecule, such as the aldehyde carbon.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Related Compounds

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate intramolecular charge transfer (ICT) interactions, hyperconjugative interactions, and the delocalization of electron density within a molecule. materialsciencejournal.orgresearchgate.net This analysis interprets the electronic wavefunction in terms of localized Lewis-type (bond or lone pair) and non-Lewis-type (antibonding or Rydberg) orbitals. materialsciencejournal.org

The stability of a molecule can be attributed to these hyperconjugative interactions and charge delocalization. materialsciencejournal.org The interaction between filled (donor) and vacant (acceptor) orbitals leads to a stabilizing effect known as the second-order perturbation energy, E(2). A large E(2) value indicates a strong interaction between the electron donor and acceptor, signifying a greater extent of conjugation and intramolecular charge transfer. materialsciencejournal.org

Table 2: NBO Analysis of Intramolecular Interactions in a Related Chloro-Substituted Compound

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal structure. nih.govnih.gov By mapping properties such as d_norm (normalized contact distance) and shape-index onto the surface, it provides a detailed picture of how molecules interact with their neighbors. iucr.orgnih.gov The analysis is often complemented by two-dimensional fingerprint plots, which summarize the percentage contributions of different types of intermolecular contacts. nih.govnih.gov

In the crystal packing of related substituted benzaldehyde derivatives, various intermolecular interactions play a significant role. These include:

C···H/H···C interactions: These are also major contributors and are characteristic of van der Waals interactions and sometimes CH-π interactions. iucr.orgnih.govscirp.org

O···H/H···O interactions: These contacts are indicative of hydrogen bonding, which can be a crucial factor in the crystal packing. nih.gov

Cl···H/H···Cl interactions: These interactions are also observed and contribute to the stability of the crystal lattice. iucr.org

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds

Prediction of Vibrational Frequencies and Comparison with Experimental Data

The vibrational properties of this compound can be investigated through experimental techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy, and complemented by theoretical calculations. nih.govmt.com Computational methods, particularly Density Functional Theory (DFT) with basis sets such as B3LYP/6-311G(d,p), are commonly used to predict the vibrational frequencies of molecules. nih.gov

A comparison between the calculated and experimental vibrational spectra allows for a detailed assignment of the observed vibrational modes. nih.gov It is a common practice to scale the calculated harmonic frequencies to account for anharmonicity and to improve the agreement with experimental data. jocpr.com The scaling factors can vary depending on the computational method and basis set used. jocpr.com For instance, a scaling factor of 0.961 has been used to normalize calculated frequencies. nih.gov

Discrepancies between theoretical and experimental values can arise because theoretical calculations often pertain to an isolated molecule in the gas phase, while experimental measurements are typically conducted on the solid state. jocpr.com Despite these differences, the calculated and observed frequencies are generally in good agreement, which validates the computational model and provides a reliable assignment of the vibrational bands. nih.gov

Vibrational analysis helps in identifying the characteristic frequencies of different functional groups and modes of vibration, such as stretching, bending, and torsional vibrations. nih.gov For example, in aromatic compounds, C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. jocpr.com

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound (Methyl 2,5-dichlorobenzoate)

V. Advanced Applications in Chemical Sciences

Medicinal Chemistry and Drug Discovery Research

In the realm of pharmaceutical sciences, halogenated organic molecules are of significant importance. Chlorine, in particular, is a key element in a large percentage of pharmaceutical compounds, and its presence can modulate a molecule's pharmacokinetic and pharmacodynamic properties. 2-Chloro-5-methylbenzaldehyde is utilized as a key intermediate in the synthesis and development of new therapeutic agents.

This compound is a crucial starting material for constructing more complex molecular architectures. The aldehyde functional group is particularly reactive, allowing for a variety of chemical transformations such as condensation reactions, which are fundamental in building larger molecules. For instance, it can be used in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical drugs. Its utility is demonstrated in reactions similar to those of related compounds, like 2-Chloro-5-nitrobenzaldehyde, which is used to synthesize bispyrazolo[3,4-]pyridines. sigmaaldrich.com The chloro- and methyl-substituted phenyl ring provides a scaffold that can be further modified to create a library of compounds for screening. This makes it a valuable asset for lead discovery in the pharmaceutical industry.

The core structure of this compound is a platform for developing derivatives with a wide spectrum of potential biological activities. By reacting the aldehyde group with various amines, hydrazines, or other nucleophiles, a diverse range of compounds, such as Schiff bases and hydrazones, can be synthesized. These derivatives often exhibit enhanced biological profiles. Research on analogous structures provides insight into the potential therapeutic applications. For example, imines derived from the structurally similar 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) are known to possess antimicrobial and anticancer properties. researchgate.net Similarly, various benzothiazole (B30560) derivatives, which can be synthesized from substituted aldehydes, have shown significant antitumor and antimicrobial activity. mdpi.com The introduction of the 2-chloro-5-methylphenyl moiety into different molecular scaffolds is a key strategy for developing new agents with potential for enzyme inhibition and other therapeutic effects.

Table 1: Potential Biological Activities of Derivative Classes

| Derivative Class | Potential Biological Activity |

|---|---|

| Schiff Bases (Imines) | Antimicrobial, Anticancer, Antiviral, Anticonvulsant |

| Hydrazones | Enzyme Inhibition, Anticancer, Antimicrobial |

| Thiazoles | Antimicrobial, Pesticidal |

| Benzothiazoles | Antitumor, Antimicrobial, Antifungal, Antiparasitic |

| Pyridines | Anticancer |

Understanding the structure-activity relationship (SAR) is crucial in drug design and optimization. SAR studies on derivatives of this compound focus on how the specific placement of the chloro and methyl groups, along with modifications to the rest of the molecule, influences biological activity. The properties of the benzothiazole moiety, for instance, are strongly affected by the nature and position of substitutions. mdpi.com Studies on analogues like 2-methylbenzaldehyde (B42018) have shown that the position of substituents on the benzene (B151609) ring significantly impacts their biological efficacy, such as acaricidal activity. researchgate.net For derivatives of this compound, the interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group can create a specific electronic environment that is critical for binding to biological targets. By systematically altering other parts of the molecule and observing the resulting changes in activity, researchers can develop more potent and selective therapeutic agents.

Agrochemical Research and Development

The principles of molecular design that apply to pharmaceuticals are often transferable to the development of modern agrochemicals. The need for effective and selective pesticides, herbicides, and fungicides drives research into novel chemical structures.

Materials Science and Advanced Organic Materials

The application of specifically functionalized aromatic compounds extends beyond life sciences into the field of materials science. The unique electronic and structural properties of these molecules make them suitable for creating advanced organic materials. While direct applications of this compound in this area are still emerging, its chemical functionalities suggest significant potential. The aldehyde group can participate in polymerization and condensation reactions to incorporate the 2-chloro-5-methylphenyl unit into larger material backbones. Derivatives of similar benzaldehydes, such as certain benzothiazoles, are known to possess fluorescent properties and have been developed into chemosensors for detecting metal ions. mdpi.com This indicates a potential pathway for developing novel sensors or electronically active organic materials from this compound.

Use in the Synthesis of Dyes and Polymers

The aldehyde functional group in this compound serves as a key reactive site for the synthesis of larger, more complex molecules, including dyes and polymers.

Azo Dyes: Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a significant class of synthetic colorants. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. While direct synthesis of azo dyes from this compound is not the primary route, it can be used to create precursor molecules. For instance, the aldehyde can be converted to an amino group, or it can be used to synthesize heterocyclic structures that can then be incorporated into azo dyes. The chloro and methyl groups on the aromatic ring can influence the final color and properties of the dye by modifying the electronic distribution within the molecule. niscpr.res.innih.gov The general synthesis of azo dyes involves a two-step reaction: the formation of a diazonium salt from an aniline (B41778) derivative, followed by coupling with an aromatic compound. unb.ca

Polymers: this compound can be utilized as a monomer or a modifying agent in the synthesis of various polymers. The aldehyde group can participate in condensation polymerization reactions, particularly with compounds containing amino or hydroxyl groups, to form Schiff base polymers or polyacetals. These polymers can exhibit interesting thermal and mechanical properties. For example, Schiff base polymers are known for their thermal stability and have been investigated for applications in electronics and materials science. The presence of the chlorine atom in the polymer backbone can also impart flame-retardant properties.

| Polymer Type | Monomers | Potential Properties |

| Schiff Base Polymer | This compound, Diamine | High thermal stability, potential for metal coordination |

| Polyacetal | This compound, Diol | Good mechanical strength, solvent resistance |

Exploration of Photochromic Properties in Derivatives

Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. Derivatives of this compound, particularly spiropyrans, are being explored for their potential photochromic properties.

Spiropyrans are a class of organic compounds that can undergo a reversible, light-induced transformation from a colorless, closed spiro form to a colored, open merocyanine (B1260669) form. nih.govencyclopedia.pub This transformation is accompanied by a significant change in the absorption spectrum, making them suitable for applications such as smart windows, optical data storage, and molecular switches. mdpi.comrsc.org The synthesis of spiropyrans often involves the condensation of a Fischer's base derivative with a substituted salicylaldehyde (B1680747). This compound, after conversion to a corresponding salicylaldehyde derivative, could be used in such syntheses. The electronic effects of the chloro and methyl groups on the benzaldehyde (B42025) ring can influence the stability of the open and closed forms and the kinetics of the photochromic switching. nih.gov

| Spiropyran Derivative Feature | Influence on Photochromic Properties |

| Electron-withdrawing group (e.g., Chloro) | Can stabilize the colored merocyanine form, potentially leading to a longer-lived colored state. |

| Electron-donating group (e.g., Methyl) | Can destabilize the colored merocyanine form, potentially leading to faster fading back to the colorless state. |

Development of Fluorescence Sensors and Non-Linear Optical Materials from Derivatives

The unique electronic properties of derivatives of this compound make them promising candidates for the development of fluorescence sensors and non-linear optical (NLO) materials.

Fluorescence Sensors: Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion. rsc.org Derivatives of this compound, such as chalcones and Schiff bases, can be designed to act as fluorescent sensors. The aldehyde group can be readily reacted to introduce a binding site for a target analyte. Upon binding, the electronic structure of the molecule is altered, leading to a change in its fluorescence emission, such as quenching or enhancement. The chloro and methyl groups can modulate the photophysical properties of the sensor, including its excitation and emission wavelengths and quantum yield.

Non-Linear Optical (NLO) Materials: NLO materials are substances that exhibit a nonlinear response to an applied optical field. These materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant NLO properties. Derivatives of this compound can be functionalized to create such D-π-A systems. For instance, the aldehyde group can be modified to act as an acceptor, while an electron-donating group can be introduced elsewhere in the molecule. The chloro and methyl substituents can further tune the NLO response by influencing the intramolecular charge transfer characteristics. Schiff base metal complexes derived from substituted benzaldehydes have also shown potential as NLO materials. nih.gov

| Derivative Type | Potential Application | Key Structural Feature |

| Chalcone | Fluorescence Sensor | α,β-unsaturated ketone system |

| Schiff Base | Fluorescence Sensor, NLO Material | Imine (-C=N-) linkage |

| Schiff Base Metal Complex | NLO Material | Coordinated metal center |

Catalysis Research

Investigation of Catalytic Transformations Involving this compound or its Derivatives

While this compound itself is not typically a catalyst, its derivatives, particularly Schiff base metal complexes, are actively investigated for their catalytic properties in various organic transformations. niscpr.res.inmdpi.comresearchgate.net

Schiff bases derived from the condensation of this compound with various amines can act as ligands that coordinate with metal ions (e.g., Cu, Ni, Co, Fe) to form stable complexes. These metal complexes can then function as catalysts in a range of reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic activity of these complexes is influenced by several factors, including the nature of the metal ion, the structure of the Schiff base ligand, and the reaction conditions. The chloro and methyl groups on the benzaldehyde moiety of the ligand can sterically and electronically influence the catalytic center, thereby affecting the catalyst's activity and selectivity. For example, Schiff base metal complexes have been successfully employed as catalysts in the oxidation of alcohols and the Claisen-Schmidt condensation for the synthesis of chalcones. mdpi.com

| Catalytic Reaction | Catalyst Type | Role of this compound Derivative |

| Oxidation of Alcohols | Schiff Base Metal Complex | Forms the ligand that coordinates with the active metal center. |

| Claisen-Schmidt Condensation | Schiff Base Metal Complex | Acts as a catalyst for the formation of chalcones. |

| Reduction of Ketones | Schiff Base Metal Complex | Can facilitate the transfer of hydrogen to the substrate. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-5-methylbenzaldehyde, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A typical synthesis involves chlorination of 5-methylbenzaldehyde using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. Optimization strategies include:

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) enhance electrophilic substitution by stabilizing intermediates .

- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., over-chlorination).

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from isomers or byproducts.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Methyl (δ 2.3–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) confirm substitution patterns .

- ¹³C NMR : Carbonyl carbon at δ 190–195 ppm; aromatic carbons split due to chloro and methyl groups.

- IR : Strong C=O stretch at ~1700 cm⁻¹; C-Cl stretch at 550–750 cm⁻¹ .

- GC-MS : Molecular ion peak at m/z 168.5 (calculated for C₈H₇ClO) with fragmentation patterns confirming structural integrity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- DFT calculations (B3LYP/6-31G* level) model the electron density distribution. The chloro group is electron-withdrawing (-I effect), activating the ortho and para positions for nucleophilic attack.

- Transition state analysis : Identify energy barriers for substituent-directed pathways. For example, methyl groups may sterically hinder certain positions, altering regioselectivity .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, revealing solvation energies that influence reaction rates.

Q. What strategies resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer :

- Reproducibility protocols : Standardize purification (e.g., recrystallization from ethanol/water mixtures) to remove impurities affecting melting points .

- Analytical cross-validation : Use DSC (Differential Scanning Calorimetry) for precise melting point determination, corroborated by hot-stage microscopy.

- Solubility studies : Measure in multiple solvents (e.g., DMSO, THF) under controlled humidity to account for hygroscopic effects .

Q. How do electronic effects of chloro and methyl substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Hammett analysis : The chloro group’s -I effect increases the electrophilicity of the aromatic ring, favoring coupling at the para position relative to the aldehyde.

- Steric effects : The methyl group at position 5 directs coupling to the less hindered ortho position.

- Catalytic systems : Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O enhances oxidative addition at electron-deficient sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.